4-Isocyanato-2-methyl-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

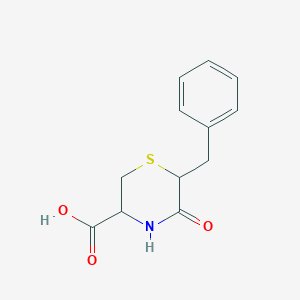

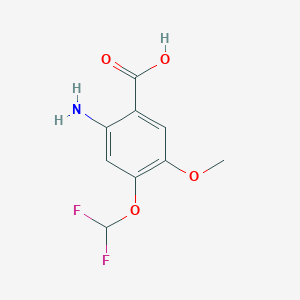

“4-Isocyanato-2-methyl-1-nitrobenzene”, also known as “2-isocyanato-1-methyl-4-nitrobenzene” or “TMXDI”, is a chemical compound widely used in various industries . It is a colorless to light yellow liquid with a pungent odor. The molecular formula is C8H6N2O3 .

Molecular Structure Analysis

The molecular weight of “4-Isocyanato-2-methyl-1-nitrobenzene” is 178.15 . The InChI code is 1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 .Applications De Recherche Scientifique

Synthesis and Characterization of Functionalized Phenyl Urea and Thiourea Possessing Silatranes

Functionalized phenyl urea and thiourea derivatives incorporating silatranes were synthesized from electrophiles including 1-isocyanato-4-nitrobenzene, demonstrating their potential for anion recognition properties through photophysical and theoretical studies. These compounds were characterized using various spectroscopic techniques and X-ray diffraction analysis, providing insights into their electronic properties and potential applications in molecular recognition and sensor technologies Gurjaspreet Singh et al., 2016.

Catalytic Applications in Organic Synthesis

The reduction of nitrobenzene, an essential step for the synthesis of 4,4'-methylene diphenyl diisocyanate (MDI) - a precursor for polyurethane foams, thermoplastic elastomers, and adhesives - was catalyzed using iridium nanoparticles. This process, utilizing formic acid as a hydrogen source, highlights the critical role of 4-isocyanato-2-methyl-1-nitrobenzene derivatives in the development of efficient catalytic systems for the production of industrially significant compounds Xinrui Zhou et al., 2020.

Photophysical Studies on Nitrobenzene Derivatives

Research on the photoreduction of nitrobenzenes, including those with electron-donor and electron-withdrawing substituents, has provided valuable insights into the interaction of these compounds with amines and their potential uses in initiating polymerization reactions. These studies help in understanding the electronic effects of substituents on nitrobenzene derivatives and could pave the way for new applications in photoinitiated polymerizations E. Norambuena et al., 2004.

Advanced Polymer Synthesis and Sensing Applications

Isocyanates derived from 4-isocyanato-2-methyl-1-nitrobenzene have been explored for their reactivity and potential in synthesizing advanced polymers. The Lossen reaction was employed to convert N-acetoxy amide groups into reactive isocyanato groups in precursors, leading to the development of chemically reactive polymers with potential applications in optical sensing of isocyanates and nitroaromatic compounds. This research underlines the versatility of isocyanate chemistry in creating functional materials for environmental monitoring and industrial applications Khama Rani Ghosh, 2017.

Safety And Hazards

The safety data sheet for “4-Isocyanato-2-methyl-1-nitrobenzene” indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if inhaled and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2-methyl-1-nitrobenzene | |

CAS RN |

56021-25-1 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)